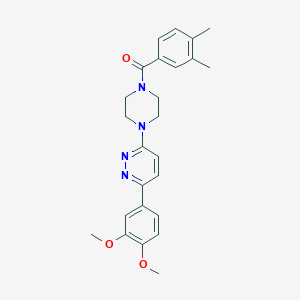
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Biochemical Pathways
Similar compounds have been shown to have numerous practical applications and exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Pharmacokinetics
The molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It’s worth noting that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Biologische Aktivität
The compound (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule notable for its potential biological activities. This compound features a piperazine moiety and a pyridazine core, which are known to exhibit various pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O3, indicating a relatively complex structure that may influence its biological interactions. Its structural components include:
- Piperazine ring : Often associated with anxiolytic and antidepressant effects.
- Pyridazine derivative : Known for diverse biological activities including antimicrobial and anticancer properties.
- Dimethoxyphenyl group : This moiety may enhance lipophilicity and influence receptor binding.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain neurotransmitter reuptake mechanisms or modulate receptor activity, leading to potential therapeutic effects in neurodegenerative diseases or mood disorders.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : The piperazine component suggests potential antidepressant activity, possibly through serotonin receptor modulation.
- Anticancer Properties : Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit significant antimicrobial properties against various pathogens.
In Vitro Studies
In vitro assays have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | |
| Compound B | HeLa (Cervical Cancer) | 8.0 | |
| Compound C | A549 (Lung Cancer) | 15.0 |
Case Studies
A recent study evaluated the pharmacological profile of a related pyridazine compound in animal models. The findings indicated:
- Reduction in depressive-like behavior in mice treated with the compound.
- Significant tumor size reduction in xenograft models when administered at specific dosages.
Eigenschaften
IUPAC Name |
[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17-5-6-20(15-18(17)2)25(30)29-13-11-28(12-14-29)24-10-8-21(26-27-24)19-7-9-22(31-3)23(16-19)32-4/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHDFTRMPJNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














